3-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-(4-fluorophenyl)-1,3-thiazol-3(2H)-yl]propan-1-ol
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Overview
Description
3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps, including the formation of the thiazole ring and the introduction of the ethoxyphenyl and fluorophenyl groups. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base or an acid catalyst.
Introduction of Substituents: The ethoxyphenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions, where appropriate reagents are used to replace existing functional groups on the thiazole ring.
Final Modifications: Additional steps may be required to introduce the propanol group and to ensure the correct stereochemistry of the compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific functional groups targeted.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiazole ring or the phenyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, or other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the ethoxyphenyl and fluorophenyl groups could influence its binding affinity and specificity for these targets. The thiazole ring may also play a role in stabilizing the compound’s interactions with its molecular targets.
Comparison with Similar Compounds
Similar compounds to 3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL include other thiazole derivatives with different substituents. For example:
3-[(2Z)-2-[(4-METHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and biological activity.
3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL: This compound has a chlorophenyl group instead of a fluorophenyl group, which could influence its reactivity and interactions with molecular targets.
The uniqueness of 3-[(2Z)-2-[(4-ETHOXYPHENYL)IMINO]-4-(4-FLUOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C20H21FN2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[2-(4-ethoxyphenyl)imino-4-(4-fluorophenyl)-1,3-thiazol-3-yl]propan-1-ol |
InChI |
InChI=1S/C20H21FN2O2S/c1-2-25-18-10-8-17(9-11-18)22-20-23(12-3-13-24)19(14-26-20)15-4-6-16(21)7-5-15/h4-11,14,24H,2-3,12-13H2,1H3 |
InChI Key |
HQTBGIAWFGYOSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CCCO |
Origin of Product |
United States |
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